Foslinanib disodium is a phosphoric ester compound that has been selected from a series of synthetic derivatives designed to exhibit anti-neoplastic and anti-mutagenic properties. It has shown efficacy against various cancer cell lines, particularly in inducing apoptosis in melanoma cells and inhibiting cell proliferation .
The synthesis of foslinanib disodium involves several key steps:
Foslinanib disodium has a complex molecular structure characterized by its 2-phenyl-4-quinolone core. The molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and phosphorus within its structure. Its unique configuration allows it to interact with various biological targets effectively.
Foslinanib disodium participates in several chemical reactions that can modify its properties:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various catalysts are employed under controlled temperatures and pH levels to facilitate these reactions.
Foslinanib disodium primarily functions as an inhibitor of the protein kinase TRAP1 (tumor necrosis factor receptor-associated protein 1).
The compound binds competitively at the ATP-binding site of TRAP1, leading to:
Foslinanib is noted for its oral bioavailability, allowing it to be administered effectively in clinical settings. Its metabolic pathway involves rapid dephosphorylation to form CVM-1125, which retains significant anti-cancer activity .
The melting point and specific optical rotation have not been extensively documented but are essential for characterizing the compound during synthesis and formulation.
Foslinanib disodium has significant potential in scientific research, particularly in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2